4-Deschloro-2-chlorobenzoyl Rebapimide

Description

Properties

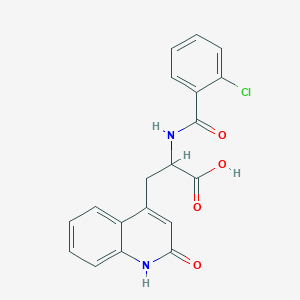

IUPAC Name |

2-[(2-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-14-7-3-1-6-13(14)18(24)22-16(19(25)26)9-11-10-17(23)21-15-8-4-2-5-12(11)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICRNAAVEZYNSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Field-Proven Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Structure Elucidaion of 4-Deschloro-2-chlorobenzoyl Rebapimide

The precise identification and characterization of impurities are cornerstones of modern pharmaceutical development, ensuring the safety, efficacy, and quality of drug substances.[1][2] This guide provides an in-depth, experience-driven walkthrough for the structure elucidation of a specific Rebapimide impurity: this compound (CAS No: 90098-06-9).[3][4][5]

Rebapimide, a quinolinone derivative, protects the gastric mucosa and is used to treat ulcers and gastritis.[][7][8] Its synthesis, like any multi-step chemical process, is susceptible to the formation of process-related impurities.[9] The impurity , this compound, is an isomer of the active pharmaceutical ingredient (API), differing only in the substitution pattern on the benzoyl moiety. This seemingly minor change can have significant implications for the drug's safety and efficacy profile, necessitating its unambiguous identification.

This document eschews a rigid template, instead presenting a logical, field-tested workflow that mirrors the decision-making process of an analytical scientist. We will progress from initial detection to definitive structural confirmation, explaining the "why" behind each experimental choice.

The Genesis of an Investigation: Initial Detection and Hypothesis Formation

In routine quality control analysis of a new batch of Rebapimide drug substance, a previously unseen impurity is detected via High-Performance Liquid Chromatography (HPLC). The impurity peak is observed at a relative retention time (RRT) slightly different from the Rebapimide peak, indicating a closely related structure.

Hypothesis: The final step in Rebapimide synthesis typically involves the acylation of an amine precursor with 4-chlorobenzoyl chloride.[][10] The presence of an isomeric impurity suggests a potential impurity in this starting material, specifically 2-chlorobenzoyl chloride. This would lead to the formation of an isomeric product, this compound.

The Analytical Workflow: A Multi-Technique Approach

A robust structure elucidation strategy relies on the convergence of data from multiple orthogonal analytical techniques.[11] Our approach will be systematic, beginning with separation and mass determination, followed by detailed spectroscopic analysis for definitive structure confirmation.

Sources

- 1. biotech-spain.com [biotech-spain.com]

- 2. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. biosynth.com [biosynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 7. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Rebamipide | 90098-04-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. veeprho.com [veeprho.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

A Technical Guide to the Formation Mechanism of 4-Deschloro-2-chlorobenzoyl Rebapimide: A Process-Related Isomeric Impurity

Executive Summary

Rebapimide is a vital gastroprotective agent whose purity is paramount for clinical safety and efficacy.[1][] This technical guide provides an in-depth analysis of the formation mechanism of a critical process-related impurity, 4-Deschloro-2-chlorobenzoyl Rebapimide. This impurity is an isomer of the active pharmaceutical ingredient (API), sharing the same molecular formula and weight, which can present significant challenges for separation and control.[3][4] Our investigation concludes that the primary, and most chemically plausible, mechanism for the formation of this impurity is not through degradation or chemical rearrangement of Rebapimide itself. Instead, it originates from the presence of an isomeric impurity, 2-chlorobenzoyl chloride, within the key starting material, 4-chlorobenzoyl chloride, used in the final acylation step of the Rebapimide synthesis. This guide will elucidate this mechanism, provide detailed analytical strategies for its detection and confirmation, and outline robust control strategies essential for drug development professionals.

Introduction to Rebapimide and Impurity Profiling

Rebapimide, chemically known as 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid, is a quinolinone derivative used in the treatment of gastric ulcers and gastritis.[5][6] Its mechanism of action involves enhancing mucosal defense, scavenging free radicals, and stimulating the synthesis of endogenous prostaglandins.[7][8]

The manufacturing of any API is a complex process where side reactions can lead to the formation of impurities.[1] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), mandate stringent control over these impurities. Process-related impurities, which arise from the manufacturing process, are of particular concern. They can originate from starting materials, intermediates, or reagents.[1] The impurity this compound is a classic example of a process-related impurity that is structurally very similar to the API, making its control a critical aspect of the overall manufacturing strategy.

Structural Elucidation: Rebapimide vs. Isomeric Impurity

The subtle yet critical difference between Rebapimide and the 4-Deschloro-2-chlorobenzoyl impurity lies in the position of the chlorine atom on the benzoyl moiety. In Rebapimide, the chlorine is at the para (4) position. In the impurity, this chlorine is absent and has been replaced by a chlorine at the ortho (2) position. This isomeric relationship is detailed below.

| Feature | Rebapimide (API) | This compound (Impurity) |

| IUPAC Name | 2-[(4-chlorobenzoyl )amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid[5] | 2-[(2-chlorobenzoyl )amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |

| CAS Number | 90098-04-7[5] | 90098-06-9[4] |

| Molecular Formula | C₁₉H₁₅ClN₂O₄[9] | C₁₉H₁₅ClN₂O₄[4] |

| Molecular Weight | 370.79 g/mol [9] | 370.79 g/mol [4] |

| Key Structural Diff. | Chlorine at position 4 of the benzoyl ring. | Chlorine at position 2 of the benzoyl ring. |

| Chemical Structure |

Proposed Mechanism of Formation

The formation of this compound is overwhelmingly attributed to a single root cause: contamination in a key starting material. Alternative pathways such as degradation or chemical rearrangement are chemically implausible under standard synthesis conditions.

Primary Pathway: Impurity in Acylating Agent

The most common and efficient synthetic routes for Rebapimide involve the acylation of a key intermediate, 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine (or its ester derivative), with 4-chlorobenzoyl chloride.[10][11] The formation of the isomeric impurity is a direct consequence of this step if the 4-chlorobenzoyl chloride reagent is contaminated with its ortho-isomer, 2-chlorobenzoyl chloride.

Causality: The industrial synthesis of chlorobenzoic acids, the precursors to chlorobenzoyl chlorides, can often produce a mixture of isomers. If the purification process for 4-chlorobenzoic acid or the subsequent chlorination to 4-chlorobenzoyl chloride is inadequate, contamination with the 2-chloro isomer is highly probable. During the acylation reaction, the amino group of the Rebapimide precursor is a non-selective nucleophile and will react with any acyl chloride present. Therefore, both 4-chlorobenzoyl chloride and any contaminating 2-chlorobenzoyl chloride will react to form Rebapimide and the isomeric impurity, respectively.

Caption: Parallel reaction pathways leading to Rebapimide and its isomeric impurity.

Analytical and Characterization Strategy

A robust analytical strategy is crucial to confirm the proposed mechanism and to implement effective controls. This involves a two-pronged approach: analyzing the key starting material and analyzing the final drug substance.

Protocol: Isomeric Purity of 4-chlorobenzoyl chloride

Objective: To quantify the presence of 2-chlorobenzoyl chloride in the 4-chlorobenzoyl chloride starting material. Gas Chromatography (GC) is often suitable for volatile and thermally stable compounds like acyl chlorides.

Methodology:

-

Sample Preparation: Carefully derivatize a sample of the 4-chlorobenzoyl chloride raw material by reacting it with a suitable alcohol (e.g., methanol) under inert conditions to form the corresponding methyl esters (methyl 4-chlorobenzoate and methyl 2-chlorobenzoate). This enhances stability and improves chromatographic performance.

-

GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A capillary column with a stationary phase suitable for separating isomers (e.g., a mid-polarity phenyl-methylpolysiloxane).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C and hold for 5 minutes.

-

Detector Temperature: 280 °C.

-

Carrier Gas: Helium or Hydrogen.

-

Analysis: Inject the prepared sample. The two isomers will have different retention times. Quantify the 2-chloro isomer against a certified reference standard.

Protocol: Quantification of Impurity in Rebapimide API

Objective: To separate and quantify this compound in the final API. A reversed-phase High-Performance Liquid Chromatography (HPLC) method is the standard approach.[1]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the Rebapimide API sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

HPLC System: A system equipped with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient starting from approximately 30% B to 70% B over 30 minutes. (Note: Gradient must be optimized to achieve baseline separation).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Column Temperature: 30 °C.

-

Analysis: The impurity, being an isomer, will likely have a retention time very close to the main Rebapimide peak. High-resolution chromatography is essential. Quantify using an external standard of the impurity or, if unavailable, report as a percentage relative to the main peak using relative response factors.

Control and Mitigation Strategies

Understanding the formation mechanism directly informs the control strategy. Since the impurity originates from the starting material, the most effective point of control is at the source.

-

Stringent Raw Material Specifications: The specification for incoming 4-chlorobenzoyl chloride must include a specific limit for the 2-chlorobenzoyl chloride isomer. This limit should be established based on the process's capability and the ICH qualification threshold for impurities.

-

Vendor Qualification: Work closely with suppliers of 4-chlorobenzoyl chloride. Audit their manufacturing and purification processes to ensure they can consistently provide material that meets the required isomeric purity.

-

Downstream Purification: While controlling raw materials is the primary strategy, the final recrystallization steps of the Rebapimide API may offer some capacity to purge this impurity.[12][13] The effectiveness of purification should be validated through spiking studies. However, relying solely on downstream purification is less robust and more costly than controlling materials at the source.

Caption: Logical workflow for the investigation and control of the isomeric impurity.

Conclusion

The presence of this compound in the final drug substance is a direct and predictable outcome of using 4-chlorobenzoyl chloride that is contaminated with its 2-chloro isomer. This impurity is not a result of degradation or molecular rearrangement. This mechanistic understanding underscores the absolute necessity for rigorous analytical control of starting materials in pharmaceutical manufacturing. By implementing stringent specifications and validated analytical methods for incoming raw materials, drug developers can effectively prevent the formation of this impurity, ensuring the consistent quality, safety, and purity of Rebapimide.

References

-

Veeprho. (n.d.). Rebamipide Impurities and Related Compound. Retrieved from [Link]

- Kyung Dong Pharm Co Ltd. (2003). Process for preparing 2-(4-chlorobenzolamino) -3- 2(1h) -quinolinon-4-yl]proprionic acid. EP1274686A1. Google Patents.

-

Pharmaffiliates. (n.d.). Rebamipide-impurities. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-chlorobenzoylamino)-3-(2-quinolon-3-yl)propionic acid. Retrieved from [Link]

- Kyung Dong Pharm., Co., Ltd. (2004). Process for preparing 2-(4-chlorobenzoylamino)-3-[2 (1H)-quinolinon-4-yl] propionic acid. US6680386B2. Google Patents.

-

European Patent Office. (2008). PROCESS FOR PREPARING 2-(4-CHLOROBENZOLAMINO) -3- 2(1H) -QUINOLINON-4-YL PROPRIONIC ACID. EP 1274686 B1. Retrieved from [Link]

- Kyung Dong Pharm Co Ltd. (2003). Process for preparing 2-(4-chlorobenzolamino)-3[ (1h)-quinolinon-4-yl] propionic acid. US20030087930A1. Google Patents.

-

National Center for Biotechnology Information. (n.d.). Rebamipide. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of Rebamipide. [Diagram]. Retrieved from [Link]

-

PharmaCompass. (n.d.). Rebamipide. Retrieved from [Link]

-

ResearchGate. (n.d.). The chemical structure of rebamipide. [Diagram]. Retrieved from [Link]

-

New Drug Approvals. (2018). Rebamipide. Retrieved from [Link]

- Jiangxi Heben Pharmaceutical Co Ltd. (2020). Novel rebamipide synthesis process. CN108069901B. Google Patents.

- Dong Wha Pharm Ind Co Ltd. (2007). Process for Preparing Rebamipide. US20070249835A1. Google Patents.

-

Patsnap Synapse. (2024). What is the mechanism of Rebamipide?. Retrieved from [Link]

-

Alqarni, M. A., et al. (2022). Development and validation of four spectrophotometric methods for assay of rebamipide and its impurity: application to tablet dosage form. Journal of AOAC International, 105(1), 299-308. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Rebamipide. Retrieved from [Link]

-

Ghanghoria, R., & Kumar, P. (2024). Rebamipide in gastric mucosal protection and healing: An Asian perspective. World Journal of Methodology, 14(1), 1-10. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. biosynth.com [biosynth.com]

- 5. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rebamipide - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Rebamipide? [synapse.patsnap.com]

- 8. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rebamipide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. US20070249835A1 - Process for Preparing Rebamipide - Google Patents [patents.google.com]

- 12. US6680386B2 - Process for preparing 2-(4-chlorobenzoylamino)-3-[2 (1H)-quinolinon-4-yl] propionic acid - Google Patents [patents.google.com]

- 13. data.epo.org [data.epo.org]

"4-Deschloro-2-chlorobenzoyl Rebapimide" as a Rebapimide impurity

An In-depth Technical Guide to "4-Deschloro-2-chlorobenzoyl Rebapimide" as a Rebapimide Impurity

Foreword

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety and drug efficacy. The control of impurities—unwanted chemical entities that can arise during synthesis or storage—is a critical regulatory and scientific challenge. This guide provides a detailed examination of a specific process-related impurity of Rebapimide: this compound.

As a Senior Application Scientist, my objective is to bridge the gap between raw analytical data and actionable, field-proven insights. This document is structured to provide researchers, analytical scientists, and drug development professionals with a comprehensive understanding of this impurity, from its chemical origins to the robust analytical strategies required for its control, all within the framework of global regulatory expectations. We will explore not just the "what" and "how" of impurity analysis but the "why" that drives our experimental choices, ensuring a self-validating and scientifically sound approach to guaranteeing the purity of Rebapimide.

Introduction: Rebapimide and the Imperative of Impurity Profiling

Rebapimide is a quinolinone derivative recognized for its gastroprotective properties.[1][2] It is primarily used in the treatment of gastric ulcers and gastritis.[1] Its mechanism of action is multifactorial; unlike proton pump inhibitors, it does not suppress acid production but enhances mucosal defense by stimulating mucus secretion, increasing prostaglandin synthesis in the gastric lining, and scavenging harmful free radicals.[1][]

The synthesis of any API is a complex process where starting materials, intermediates, and by-products can persist in the final substance as impurities.[1][4] The International Council for Harmonisation (ICH) has established rigorous guidelines, particularly ICH Q3A(R2), which mandate the reporting, identification, and toxicological qualification of impurities in new drug substances.[5][6][7] These guidelines are built on the principle that impurities offer no therapeutic benefit and can pose significant safety risks.[4] Therefore, a thorough understanding and stringent control of the impurity profile are essential for regulatory approval and ensuring patient safety.

"this compound" is a process-related organic impurity of Rebapimide, meaning it typically arises during the manufacturing process.[1] Its structural similarity to the parent API presents a unique challenge for separation and quantification, necessitating the development of highly specific and validated analytical methods.

Chemical Profile and Formation Pathway of the Impurity

Chemical Identity

The fundamental difference between Rebapimide and this specific impurity lies in the substitution pattern on the benzoyl ring. In the API, the chlorine atom is at the para- (4-) position, whereas in the impurity, it is at the ortho- (2-) position.

| Attribute | Rebapimide (API) | This compound (Impurity) |

| Systematic Name | 2-(4-chlorobenzamido )-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid | 2-(2-chlorobenzamido )-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid[][9][10] |

| CAS Number | 90098-04-7[2] | 90098-06-9[2][9][10][11] |

| Molecular Formula | C₁₉H₁₅ClN₂O₄[2] | C₁₉H₁₅ClN₂O₄[2][] |

| Molecular Weight | 370.79 g/mol [2] | 370.79 g/mol [2][] |

| Common Synonyms | Mucosta, Rebagen | Rebamipide 2-Chloro Impurity, Rebamipide o-chloro Isomer[9][10] |

The identical molecular formula and weight make these two compounds isomers, which cannot be distinguished by mass spectrometry alone without fragmentation analysis and chromatographic separation.

Figure 1: Structural comparison of Rebapimide and its ortho-chloro impurity.

Postulated Formation Pathway

Process-related impurities are most often introduced through the starting materials or formed during side reactions in the synthesis. The synthesis of Rebapimide involves the amide coupling between an amino acid derivative and a chlorobenzoyl chloride derivative.[1][12] The formation of "this compound" is logically attributed to the presence of 2-chlorobenzoyl chloride as a contaminant in the 4-chlorobenzoyl chloride starting material.

If the 2-chloro isomer is present in this key starting material, it will react with the Rebapimide intermediate in the same manner as the desired 4-chloro isomer, leading directly to the formation of the impurity alongside the API. Control of this impurity, therefore, begins with stringent quality control of the starting materials.

Figure 2: Simplified reaction pathway showing the origin of the impurity.

Analytical Methodologies for Control

Effective control of "this compound" relies on a validated, stability-indicating analytical method capable of resolving the impurity from the main API peak and other potential impurities. High-Performance Liquid Chromatography (HPLC) is the primary and most effective technique for this purpose.[1][13]

High-Performance Liquid Chromatography (HPLC)

A robust reversed-phase HPLC method is the industry standard for separating Rebapimide from its related substances. The method must be sensitive enough to detect and quantify the impurity at levels compliant with ICH reporting thresholds (e.g., 0.05%).[5]

This protocol is a representative method based on published literature and common practices for separating structurally similar compounds.[13][14] Note: This method must be fully validated for its intended use according to ICH Q2(R1) guidelines.

1. Sample and Standard Preparation:

-

Diluent: Prepare a suitable mixture, such as Methanol and water.

-

Standard Solution: Accurately weigh and dissolve a certified reference standard of "this compound" in the diluent to a known concentration (e.g., 1.0 µg/mL).

-

Test Sample Solution: Accurately weigh and dissolve the Rebapimide drug substance in the diluent to a final concentration of approximately 1.0 mg/mL.

2. Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and resolution for non-polar to moderately polar compounds.[13][14] |

| Mobile Phase A | 0.05M Phosphate Buffer (pH adjusted to 5.5) | Buffering is crucial for consistent retention times and peak shapes of ionizable compounds like Rebapimide. |

| Mobile Phase B | Mixture of Buffer, Methanol, and Tetrahydrofuran (e.g., 40:54:6 v/v/v)[14] | The organic modifiers (Methanol, THF) are used to control the elution strength. THF can improve selectivity for isomers. |

| Elution Mode | Gradient Elution | A gradient is necessary to elute all compounds with good peak shape and resolution within a reasonable runtime, especially when polarity differs between API and impurities.[14] |

| Flow Rate | 0.8 to 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. |

| Column Temp. | 30 - 40 °C[13][14] | Elevated temperature can improve efficiency and reduce viscosity, leading to sharper peaks and better resolution. |

| Detection | UV at 235 nm[14] | Wavelength at which both the API and impurity exhibit significant absorbance for sensitive detection. |

| Injection Vol. | 20 µL | A typical volume to ensure good sensitivity without overloading the column. |

3. Data Analysis:

-

Integrate the peaks corresponding to Rebapimide and the 2-chloro impurity.

-

Calculate the percentage of the impurity using the area normalization method or against a certified reference standard for higher accuracy.

Figure 3: Analytical workflow for HPLC-based impurity quantification.

Regulatory Framework and Qualification Strategy

The control of any impurity is dictated by the ICH Q3A(R2) guideline for New Drug Substances.[6][7] This guideline provides a decision-making framework based on the maximum daily dose of the drug.

ICH Thresholds

-

Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a drug with a maximum daily dose of ≤ 2g/day, this is typically 0.05%.[5]

-

Identification Threshold: The level above which an impurity's structure must be confirmed. This is often 0.10% or 1.0 mg per day intake, whichever is lower.[7] Since "this compound" is a known potential impurity, it is considered "identified."

-

Qualification Threshold: The level above which an impurity must be justified from a safety perspective. This is often 0.15% or 1.0 mg per day intake.[5][15]

Qualification

Qualification is the process of gathering and evaluating data to establish the biological safety of an impurity at a specific level.[7][15] If the level of "this compound" in the proposed commercial product exceeds the qualification threshold, its safety must be demonstrated. This can be achieved by:

-

Showing that the impurity was present at or above the proposed level in safety and clinical study batches.[7]

-

Conducting dedicated toxicological studies on the isolated impurity, which may include genotoxicity (mutagenicity) testing as per ICH M7 guidelines.[4]

Given that specific public-domain toxicological data for this impurity is scarce, any level exceeding the qualification threshold would likely necessitate a formal toxicological risk assessment.

Figure 4: Decision tree for impurity management based on ICH Q3A thresholds.

Conclusion

The effective management of "this compound" is a clear illustration of the principles of modern pharmaceutical quality control. This process-related impurity, originating from isomeric contamination of a key starting material, requires a multi-faceted control strategy. This strategy begins with rigorous sourcing and testing of raw materials and culminates in the application of a highly specific, validated HPLC method to ensure the final API meets stringent purity specifications.

By understanding the impurity's origin, chemical properties, and the regulatory framework governing its acceptance, drug developers can proactively design robust manufacturing and control processes. This ensures not only compliance with global regulatory standards like those from the ICH but, most importantly, upholds the commitment to providing patients with safe and effective medicines.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

Veeprho. (n.d.). Rebamipide Impurities and Related Compound. Retrieved from [Link]

-

European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Rebamipide-impurities. Retrieved from [Link]

- Google Patents. (n.d.). CN103076421A - Analytic method for related substance examination of rebamipide.

- Google Patents. (n.d.). CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography).

-

AAlqarni, M. H., El-Enany, N., El-Sherbiny, D., Belal, F., & El-Yazbi, F. (2021). Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity. Journal of AOAC INTERNATIONAL, 104(4), 987–996. Retrieved from [Link]

-

ResearchGate. (2021). Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form. Retrieved from [Link]

-

Food and Drug Administration. (2008). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

-

European Medicines Agency. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 90098-06-9 | Product Name : this compound. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of rebamipide bulk drug.

-

New Drug Approvals. (2018, June 28). Rebamipide. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 4. jpionline.org [jpionline.org]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. pharma.gally.ch [pharma.gally.ch]

- 9. RebaMipide 2-Chloro IMpurity | 90098-06-9 [chemicalbook.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. usbio.net [usbio.net]

- 12. Preparation method of rebamipide bulk drug - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN103076421A - Analytic method for related substance examination of rebamipide - Google Patents [patents.google.com]

- 14. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

- 15. database.ich.org [database.ich.org]

Establishing the Toxicological Profile of 4-Deschloro-2-chlorobenzoyl Rebapimide: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Unknowns of Pharmaceutical Impurities

In the landscape of pharmaceutical development, the safety and purity of a drug substance are paramount. While the therapeutic efficacy of an active pharmaceutical ingredient (API) is the primary focus, the potential toxicological impact of its impurities cannot be overlooked. Impurities that arise during synthesis or degradation represent a risk to patient safety.[1][2] This technical guide addresses a specific process-related impurity of the gastroprotective agent Rebapimide: 4-Deschloro-2-chlorobenzoyl Rebapimide (CAS No. 90098-06-9).[3][4][5] A review of available safety data reveals a critical knowledge gap: the toxicological properties of this specific compound have not been thoroughly investigated.[6]

This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to establish a robust toxicological profile for this compound. We will move beyond a mere listing of tests and delve into the causality behind experimental choices, grounding our proposed methodologies in internationally recognized guidelines from the Organisation for aEconomic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

Compound at a Glance: Identity and Regulatory Context

-

Synonyms: Rebamipide 2-Chloro Impurity, a-[(2-Chlorobenzoyl)amino]-1,2-dihydro-2-oxo-4-Quinolinepropanoic Acid

-

Classification: Process impurity of Rebapimide.[5]

The regulatory framework for controlling impurities in new drug substances is well-defined by the ICH Q3A(R2) guideline.[8][9][10] This guideline establishes thresholds for reporting, identification, and qualification of impurities. Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level.[9] Given the lack of existing data for this compound, a systematic toxicological evaluation is warranted should its presence in the final drug substance exceed the qualification threshold.

A Phased Approach to Toxicological Evaluation: From In Vitro Screening to In Vivo Confirmation

A tiered, evidence-based approach is the most scientifically sound and ethical strategy for toxicological assessment. This approach begins with a battery of in vitro assays to screen for potential hazards, followed by more complex in vivo studies if warranted by the initial findings or regulatory requirements. This strategy aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Caption: Workflow for in vivo toxicological assessment of a pharmaceutical impurity.

Acute Oral Toxicity

The initial in vivo study is typically an acute oral toxicity test to determine the short-term toxicity of a single high dose of the substance. OECD guidelines 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure) are commonly used. These studies provide information on the LD₅₀ and signs of toxicity.

Repeat-Dose Toxicity

A repeat-dose toxicity study is crucial for understanding the effects of longer-term exposure. As per ICH Q3A(R2), a study of 14 to 90 days in duration is often sufficient for impurity qualification. [11]A 28-day oral toxicity study in rodents (OECD Guideline 407) is a standard choice.

-

Test System: Use a standard rodent species (e.g., Sprague-Dawley or Wistar rats), with an equal number of males and females per group.

-

Dose Groups: Administer the test substance daily via oral gavage for 28 consecutive days. Include at least three dose levels and a concurrent control group (vehicle only). Dose selection should be based on data from acute toxicity studies.

-

Observations:

-

Clinical Signs: Observe animals daily for signs of toxicity.

-

Body Weight and Food Consumption: Record weekly.

-

Ophthalmology: Examine eyes before and after the study.

-

Hematology and Clinical Biochemistry: Collect blood samples at termination for analysis of key parameters.

-

-

Pathology:

-

Gross Necropsy: Perform a full necropsy on all animals at the end of the study.

-

Organ Weights: Weigh key organs (e.g., liver, kidneys, spleen, brain).

-

Histopathology: Perform a microscopic examination of a comprehensive set of tissues from the control and high-dose groups.

-

-

Data Analysis: Analyze data for toxicologically significant effects. The primary outcome is the determination of the No-Observed-Adverse-Effect Level (NOAEL) .

Data Synthesis and Conclusion: Building the Profile

The culmination of this comprehensive evaluation will be a detailed toxicological profile of this compound. This profile will summarize the findings from all in vitro and in vivo studies, identify any target organs of toxicity, and establish a NOAEL. This information is critical for conducting a formal risk assessment and for justifying a safe acceptance criterion for this impurity in the final Rebapimide drug substance, ensuring patient safety and regulatory compliance.

References

- OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. Organisation for Economic Co-operation and Development. [URL: https://www.oecd.org/chemicalsafety/testing/oecdguidelinesforthetestingofchemicals.htm]

- ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. October 2006. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q3a-r2-impurities-new-drug-substances-scientific-guideline_en.pdf]

- OECD Guideline for the Testing of Chemicals No. 471: Bacterial Reverse Mutation Test.

- OECD Guideline for the Testing of Chemicals No. 473: In Vitro Mammalian Chromosomal Aberration Test.

- OECD Guideline for the Testing of Chemicals No. 487: In Vitro Mammalian Cell Micronucleus Test.

- OECD Guideline for the Testing of Chemicals No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents.

- Jacobson-Kram, D., & McGovern, T. (2007). Toxicological overview of impurities in pharmaceutical products. Advanced Drug Delivery Reviews, 59(1), 38-42. [URL: https://pubmed.ncbi.nlm.nih.gov/17188779/]

- Pharmaffiliates Analytics & Synthetics P. Ltd. Rebamipide-impurities. [URL: https://www.

- Biosynth. This compound. [URL: https://www.biosynth.com/p/QDA09806/4-deschloro-2-chlorobenzoyl-rebapimide]

- Simson Pharma Limited. Rebamipide 2-Chloro Impurity. [URL: https://www.simsonpharma.com/product/rebamipide-2-chloro-impurity]

- Toronto Research Chemicals. This compound. [URL: https://www.trc-canada.com/product-detail/?D288375]

- Safety Data Sheet - this compound. Version 5.0.

- Charles River Laboratories. In Vitro Toxicology Testing. [URL: https://www.criver.com/products-services/discovery-services/in-vitro-toxicology-testing]

- Thermo Fisher Scientific. Cytotoxicity Assays. [URL: https://www.thermofisher.

- Abcam. Cytotoxicity assay selection guide. [URL: https://www.abcam.com/research-areas/cytotoxicity-assay-selection-guide]

Sources

- 1. Toxicological overview of impurities in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. usbio.net [usbio.net]

- 6. hoelzel-biotech.com [hoelzel-biotech.com]

- 7. biosynth.com [biosynth.com]

- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. ICH Official web site : ICH [ich.org]

- 11. triphasepharmasolutions.com [triphasepharmasolutions.com]

An In-depth Technical Guide to 4-Deschloro-2-chlorobenzoyl Rebapimide: A Novel Analog

Introduction: The Rationale for Exploring Rebapimide Analogs

Rebapimide, a quinolinone derivative, has carved a niche in pharmacotherapy as a potent gastroprotective agent, primarily utilized for its efficacy in treating gastritis and gastroduodenal ulcers.[1][2] Its multifaceted mechanism of action, which includes the enhancement of mucosal defense, scavenging of free radicals, and modulation of inflammatory pathways, distinguishes it from traditional acid-suppressing medications.[3][4][5] The clinical success of Rebapimide invites further exploration into its chemical space to identify novel analogs with potentially enhanced or modulated pharmacological profiles. This guide focuses on a specific, yet uncharacterized, analog: 4-Deschloro-2-chlorobenzoyl Rebapimide.

While direct literature on this compound is not available, its existence is confirmed by its CAS number (90098-06-9).[6] This whitepaper will, therefore, provide a comprehensive theoretical framework for researchers and drug development professionals. By thoroughly examining the established synthesis and biological activities of the parent compound, Rebapimide, we will extrapolate a proposed synthetic route and hypothesize the potential pharmacological implications of the isomeric substitution on the benzoyl moiety.

Rebapimide: A Foundation for Analog Development

Established Synthesis of Rebapimide

The synthesis of Rebapimide typically involves the acylation of a key intermediate, 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid, with 4-chlorobenzoyl chloride.[7] Several patented methods detail the preparation of this intermediate and the final condensation step.

A common synthetic pathway can be summarized as follows:

-

Formation of the Quinolone Ring: This can be achieved through various methods, often involving the cyclization of aniline derivatives.

-

Introduction of the Alanine Side Chain: A crucial step involves attaching the alanine moiety at the 4-position of the quinolone ring. One documented route involves the condensation of 4-(bromomethyl)quinolin-2(1H)-one with diethyl acetamidomalonate, followed by hydrolysis and decarboxylation.[8]

-

Acylation: The final step is the reaction of the resulting amino acid intermediate with 4-chlorobenzoyl chloride in a basic medium to yield Rebapimide.[7][8][9]

Experimental Protocol: A Generalized Rebapimide Synthesis

Disclaimer: This is a generalized protocol based on published literature and should be adapted and optimized for specific laboratory conditions.

-

Preparation of 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid:

-

Dissolve diethyl acetamidomalonate and sodium ethoxide in absolute ethanol.

-

Add 4-(bromomethyl)quinolin-2(1H)-one and reflux the mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the intermediate ester.

-

Hydrolyze the ester using a strong acid (e.g., 20% HCl) under reflux to yield the desired amino acid intermediate.[8]

-

-

Acylation to form Rebapimide:

-

Suspend 2-amino-3-[2(1H)-quinolon-4-yl]propionic acid in a suitable solvent system (e.g., aqueous acetone) containing a base (e.g., sodium hydroxide or potassium carbonate).[7][8]

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 4-chlorobenzoyl chloride in the organic solvent.

-

Allow the reaction to proceed to completion, monitoring by TLC.

-

Acidify the reaction mixture to precipitate the crude Rebapimide.

-

Purify the product by recrystallization from a suitable solvent such as dimethylformamide-water.[8]

-

Mechanism of Action of Rebapimide

Rebapimide's gastroprotective effects are not tied to a single mechanism but rather a constellation of synergistic actions:

-

Prostaglandin Synthesis: It stimulates the production of endogenous prostaglandins (PGE2) in the gastric mucosa by upregulating cyclooxygenase-2 (COX-2) expression.[1][4][10] Prostaglandins are crucial for maintaining mucosal blood flow and stimulating mucus and bicarbonate secretion.

-

Mucus Production: Rebapimide enhances the synthesis of mucin, a key component of the protective mucus layer in the stomach.[3][4]

-

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines like TNF-α and interleukins, and attenuates the activity of neutrophils, which are implicated in mucosal damage.[4][5] This is particularly relevant in the context of H. pylori infection and NSAID-induced gastropathy.[4]

-

Antioxidant Properties: Rebapimide acts as a scavenger of reactive oxygen species (ROS), mitigating oxidative stress-induced cellular injury in the gastric mucosa.[1][4][5]

-

Epithelial Healing: The drug promotes the migration and proliferation of gastric epithelial cells, accelerating the healing of ulcers.[4] It also increases the expression of epidermal growth factor (EGF) and its receptor.[4][11]

This compound: A Hypothetical Profile

This section outlines the projected synthesis and potential biological activity of the novel analog based on established chemical principles.

Proposed Synthesis

The synthesis of this compound would logically follow the same final-stage acylation as the parent compound. The key difference lies in the choice of the acylating agent.

Experimental Workflow: Synthesis of this compound

Caption: Proposed workflow for the synthesis of the target analog.

The critical modification would be the substitution of 4-chlorobenzoyl chloride with 2-chlorobenzoyl chloride . The reaction conditions (solvent, base, temperature) would likely be similar to those used for Rebapimide synthesis, though minor optimization may be necessary.

Hypothesized Biological Activity: The Impact of Isomeric Substitution

The shift of the chlorine atom from the para (4-) to the ortho (2-) position on the benzoyl ring is a subtle but potentially significant structural change. This modification can influence the molecule's electronic distribution, steric profile, and lipophilicity, which in turn could affect its pharmacokinetic and pharmacodynamic properties.

| Property | Rebapimide (4-chloro) | This compound (2-chloro) - Hypothesized | Rationale for Hypothesis |

| Binding Affinity | Established affinity for biological targets (e.g., enzymes involved in inflammation). | Potentially altered. | The ortho-chloro group introduces steric hindrance near the amide linkage, which could change the preferred conformation of the molecule and its ability to fit into a target's binding pocket. |

| Lipophilicity | Poor water solubility (pKa 3.38).[2] | Likely similar, but may be slightly altered. | While the atomic composition is the same, the position of the halogen can subtly influence the overall molecular polarity and crystal packing, which affects solubility. |

| Metabolic Stability | Minimal first-pass metabolism via CYP3A4.[2] | Potentially altered. | The position of the chlorine atom can influence susceptibility to metabolic enzymes. The ortho position might shield the amide bond from hydrolysis or alter its interaction with cytochrome P450 enzymes. |

| Pharmacological Activity | Multifaceted gastroprotection.[3] | The core mechanisms are likely retained due to the conserved quinolinone and alanine moieties. However, the potency of anti-inflammatory or antioxidant effects could be modulated. | The electronic effect of the ortho-chloro substituent could influence the acidity of the amide proton and the overall electron density of the benzoyl ring, potentially affecting interactions with biological targets. |

Signaling Pathway: Rebapimide's Core Mechanism

The fundamental mechanism of Rebapimide, which is expected to be conserved in its 2-chloro analog, involves multiple pathways to enhance mucosal defense.

Caption: Core signaling pathways influenced by Rebapimide.

Future Directions and Conclusion

The exploration of this compound presents a compelling opportunity for research. While this guide provides a robust theoretical foundation, empirical validation is essential. The next logical steps for researchers would be:

-

Synthesis and Characterization: Execute the proposed synthesis and confirm the structure and purity of the novel analog using techniques such as NMR, Mass Spectrometry, and HPLC.

-

In Vitro Assays: Evaluate its antioxidant potential, effects on prostaglandin synthesis in cell culture models, and its ability to inhibit inflammatory cytokine production.

-

In Vivo Studies: Assess its gastroprotective efficacy in established animal models of gastric injury (e.g., NSAID- or ethanol-induced ulcers).

-

Pharmacokinetic Profiling: Determine its absorption, distribution, metabolism, and excretion (ADME) properties to understand how the structural modification impacts its bioavailability and half-life.

References

-

Rebamipide in gastric mucosal protection and healing: An Asian perspective. (n.d.). National Institutes of Health. [Link]

-

Arakawa, T., et al. (2005). Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing. Digestive Diseases and Sciences, 50 Suppl 1, S3-13. [Link]

-

What is the mechanism of Rebamipide? (2024). Patsnap Synapse. [Link]

-

Rebamipide. (n.d.). Wikipedia. [Link]

-

Khandpur, S., et al. (2013). Rebamipide: A Novel Agent in the Treatment of Recurrent Aphthous Ulcer and Behcet's Syndrome. Journal of Cutaneous and Aesthetic Surgery, 6(1), 25-29. [Link]

-

Hu, C., et al. (2014). Sodium Salts and Solvate of Rebamipide: Synthesis, Structure, and Pharmacokinetic Study. Crystal Growth & Design, 14(10), 5037-5046. [Link]

-

Rebamipide. (n.d.). Grokipedia. [Link]

-

Rebamipide (C19H15ClN2O4). (n.d.). PubChem. [Link]

-

Rebamipide – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Naito, Y., & Yoshikawa, T. (2010). Rebamipide: a gastrointestinal protective drug with pleiotropic activities. Expert Review of Gastroenterology & Hepatology, 4(3), 261-270. [Link]

- CN108069901B - Novel rebamipide synthesis process. (n.d.).

-

Rebamipide. (2018). New Drug Approvals. [Link]

-

Kim, J. H., et al. (2005). 15th Anniversary of Rebamipide: Looking Ahead to the New Mechanisms and New Applications. Digestive Diseases and Sciences, 50 Suppl 1, S1-2. [Link]

- US20070249835A1 - Process for Preparing Rebamipide. (n.d.).

-

Kumar, V., et al. (2020). Synthesis and Bioactivity of Phthalimide Analogs as Potential Drugs to Treat Schistosomiasis, a Neglected Disease of Poverty. Molecules, 25(18), 4239. [Link]

- CN108341775B - Synthetic method of rebamipide intermediate. (n.d.).

-

Preparation method of rebamipide bulk drug. (n.d.). Eureka | Patsnap. [Link]

-

Naito, Y., & Yoshikawa, T. (2010). Rebamipide: a gastrointestinal protective drug with pleiotropic activities. Expert Review of Gastroenterology & Hepatology, 4(3), 261-270. [Link]

Sources

- 1. Rebamipide - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Rebamipide in gastric mucosal protection and healing: An Asian perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rebamipide: overview of its mechanisms of action and efficacy in mucosal protection and ulcer healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Rebamipide? [synapse.patsnap.com]

- 6. biosynth.com [biosynth.com]

- 7. US20070249835A1 - Process for Preparing Rebamipide - Google Patents [patents.google.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Preparation method of rebamipide bulk drug - Eureka | Patsnap [eureka.patsnap.com]

- 10. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Rebamipide: A Novel Agent in the Treatment of Recurrent Aphthous Ulcer and Behcet's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-Deschloro-2-chlorobenzoyl Rebapimide

Foreword: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development, the principle of "know your molecule" extends beyond the active pharmaceutical ingredient (API) to encompass every related substance, particularly process-related impurities. The characterization of these impurities is not merely a regulatory formality but a cornerstone of ensuring drug safety and efficacy. 4-Deschloro-2-chlorobenzoyl Rebapimide, a known impurity of the anti-ulcer agent Rebapimide, represents a classic analytical challenge.[1] Rebapimide itself is a quinolinone derivative that enhances mucosal defense mechanisms.[2][3] The presence of structurally similar impurities, which may arise during multi-step chemical synthesis, necessitates their unambiguous identification and quantification to meet stringent regulatory standards, such as those outlined by the International Council for Harmonisation (ICH).[4]

This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this compound. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The causality behind experimental choices will be elucidated, presenting a self-validating system for structural confirmation that is robust, logical, and scientifically sound.

Compound Profile: this compound

Before delving into the analytical workflow, it is essential to establish the known structural details of the target molecule. This foundational information dictates our analytical approach.

-

Chemical Name: 2-((2-chlorobenzoyl)amino)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid

-

Synonym: this compound

The structure, depicted below, is an analogue of Rebapimide where the chlorine atom on the benzoyl group has been moved from the para (4) position to the ortho (2) position. This seemingly minor isomeric change has significant implications for its spectroscopic signature.

Caption: Chemical Structure of this compound.

The Analytical Workflow: A Strategy for Unambiguous Identification

Caption: Workflow for Spectroscopic Characterization.

Mass Spectrometry (MS): The First Answer - What is its Mass?

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the initial and most critical step. Its primary function is to provide an accurate mass measurement of the molecular ion, which allows for the confident determination of the elemental formula. For a molecule like this, which contains nitrogen and oxygen, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization nature, which typically preserves the molecular ion, minimizing initial fragmentation and simplifying interpretation. We will analyze in both positive and negative ion modes to maximize the information gathered.

Experimental Protocol: LC-HRMS (Q-TOF or Orbitrap)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode). The slight solubility in DMSO and methanol suggests these could also be components of the solvent system.[]

-

Chromatographic Separation (Optional but Recommended): Use a C18 reverse-phase HPLC column to ensure the sample is pure before infusion into the mass spectrometer. A gradient elution from water to acetonitrile is a standard starting point.

-

Mass Spectrometer Parameters (Positive ESI Mode):

-

Ion Source: ESI (+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Scan Range: 100 - 1000 m/z

-

Source Temperature: 120-150 °C

-

Desolvation Temperature: 350-500 °C

-

Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragmentation data.

-

-

Data Acquisition: Acquire full scan data to determine the parent ion mass and tandem MS (MS/MS) data to elucidate the fragmentation pattern.

Expected Data & Interpretation

The data from HRMS will confirm the molecular formula, C₁₉H₁₅ClN₂O₄. A key validation point is the isotopic pattern of the molecular ion. The presence of a single chlorine atom will result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak (³⁵Cl:³⁷Cl ≈ 3:1).

| Ion Adduct | Predicted Exact Mass (m/z) | Ionization Mode |

| [M+H]⁺ | 371.0793 | Positive ESI |

| [M+Na]⁺ | 393.0613 | Positive ESI |

| [M-H]⁻ | 369.0648 | Negative ESI |

Predicted masses are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl).

The fragmentation pattern (MS/MS) is crucial for confirming the connectivity. We would anticipate characteristic losses, such as the loss of H₂O, CO₂, and cleavage at the amide bond, which would help differentiate it from other isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Causality: While MS provides the formula, NMR spectroscopy reveals the precise arrangement of atoms. ¹H NMR details the proton environment and their connectivity through spin-spin coupling, while ¹³C NMR maps the carbon skeleton. For a complex structure like this, 2D NMR experiments (such as COSY and HSQC) are indispensable for unambiguously assigning signals. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is capable of dissolving a wide range of organic molecules and has exchangeable protons (acidic OH and amide NH) that will be visible in the spectrum.[8]

Experimental Protocol: 400-600 MHz NMR Spectrometer

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆.[9] Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 (adjust for concentration).

-

Relaxation Delay (d1): 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled with NOE (zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

-

2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments to establish H-H and H-C correlations.

Predicted Spectral Data & Interpretation

The key to confirming the structure lies in the aromatic region of the ¹H NMR spectrum. The shift from a para-substituted benzoyl ring (in Rebapimide) to an ortho-substituted one will dramatically alter the splitting patterns.

| Predicted ¹H NMR Signals (in DMSO-d₆) | |

| Chemical Shift (ppm) | Multiplicity & Integration |

| ~12.0 - 13.0 | Broad singlet, 1H |

| ~11.0 - 12.0 | Singlet, 1H |

| ~8.5 - 9.5 | Doublet, 1H |

| ~7.2 - 8.0 | Multiplets, 8H |

| ~6.5 | Singlet, 1H |

| ~4.5 | Multiplet, 1H |

| ~3.2 | Multiplet, 2H |

Key Differentiating Features from Rebapimide:

-

Rebapimide (4-chloro): The benzoyl protons would appear as two distinct doublets (an AA'BB' system), characteristic of para-substitution.

-

Impurity (2-chloro): The benzoyl protons will present a more complex multiplet pattern due to the loss of symmetry. Four distinct signals, each integrating to 1H, are expected in the aromatic region for this ring.

| Predicted ¹³C NMR Signals (in DMSO-d₆) | |

| Chemical Shift (ppm) | Assignment |

| ~172-175 | Carboxylic Acid Carbonyl |

| ~165-168 | Amide Carbonyl |

| ~160-163 | Quinolinone Carbonyl |

| ~120-145 | Aromatic & Olefinic Carbons |

| ~55 | Chiral α-CH |

| ~30 | Methylene -CH₂- |

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: Fourier-Transform Infrared (FT-IR) Spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This technique serves as a quick confirmation that the expected chemical moieties (amides, carboxylic acid, ketone) are present. Attenuated Total Reflectance (ATR) is the modern method of choice as it requires minimal sample preparation and is non-destructive.

Experimental Protocol: FT-IR with ATR Accessory

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32.

-

Resolution: 4 cm⁻¹.

-

-

Analysis: Collect a background spectrum of the clean ATR crystal first, then collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

Expected Data & Interpretation

The IR spectrum will provide a characteristic "fingerprint" for the molecule, confirming the presence of key functional groups.

| Expected IR Absorption Bands | |

| Frequency Range (cm⁻¹) | Vibration Type |

| 3300 - 2500 (broad) | O-H Stretch |

| ~3200 | N-H Stretch |

| ~1720 | C=O Stretch |

| ~1660 | C=O Stretch |

| ~1640 | C=O Stretch |

| ~1600, ~1480 | C=C Stretch |

| ~750 | C-Cl Stretch |

Conclusion: Synthesis of Data for Definitive Confirmation

The definitive structural confirmation of this compound is achieved not by any single technique, but by the synergistic convergence of all three.

-

HRMS confirms the elemental formula C₁₉H₁₅ClN₂O₄.

-

FT-IR confirms the presence of the expected functional groups: carboxylic acid, amides, and aromatic rings.

-

NMR (¹H, ¹³C, and 2D) provides the unambiguous blueprint of the molecular structure, with the aromatic proton patterns definitively distinguishing the 2-chloro isomer from the 4-chloro parent drug, Rebapimide.

This integrated analytical strategy provides a robust, self-validating system for the characterization of this and other related pharmaceutical impurities, ensuring the safety, quality, and efficacy of the final drug product.

References

-

Alqarni, M. A., Naguib, I. A., Moatamed, R. S., Farid, N. F., & El Ghobashy, M. R. (2022). Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form. Journal of AOAC INTERNATIONAL, 105(1), 299–308. [Link][][10][11][12]

-

ResearchGate. (n.d.). Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form | Request PDF. Retrieved from [Link][13]

-

International Journal of Pharmaceutical and Professional Research. (2022). Brief Overview of Analytical Techniques for Rebamipide Estimation. [Link][14]

-

Veeprho. (n.d.). Rebamipide Impurities and Related Compound. Retrieved from [Link][4]

-

Pharmaffiliates. (n.d.). Rebamipide-impurities. Retrieved from [Link][2]

-

Pharmaffiliates. (n.d.). CAS No : 90098-06-9 | Product Name : this compound. Retrieved from [Link][6]

-

Google Patents. (n.d.). US9248196B2 - Rebamipide complexes and cocrystals. Retrieved from [15]

-

National Center for Biotechnology Information. (n.d.). Rebamipide. PubChem Compound Database. Retrieved from [Link][3]

-

PubMed. (n.d.). The solid state of rebamipide: preparation, characterization, and dissolution. Retrieved from [Link][16]

-

Belenguer, A., et al. (2022). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. Drug Testing and Analysis. [Link][8]

-

ResearchGate. (n.d.). Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. Retrieved from [Link][9]

Sources

- 1. usbio.net [usbio.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Rebamipide | C19H15ClN2O4 | CID 5042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. biosynth.com [biosynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Development and Validation of Four Spectrophotometric Methods for Assay of Rebamipide and its Impurity: Application to Tablet Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. ijrpr.com [ijrpr.com]

- 15. US9248196B2 - Rebamipide complexes and cocrystals - Google Patents [patents.google.com]

- 16. The solid state of rebamipide: preparation, characterization, and dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Toxicological Assessment of 4-Deschloro-2-chlorobenzoyl Rebapimide: A Technical Guide for Drug Development Professionals

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

In the landscape of pharmaceutical manufacturing, the control of impurities is a critical determinant of drug safety and efficacy. Regulatory bodies worldwide mandate rigorous characterization and control of any impurity present in an active pharmaceutical ingredient (API). Among these, potentially mutagenic impurities (PMIs) are of paramount concern due to their capacity to induce genetic mutations, potentially leading to carcinogenesis. Even at infinitesimal levels, these impurities can pose a significant risk to patient health.[1]

Rebamipide, a gastroprotective agent, functions by enhancing mucosal defense mechanisms without altering gastric acid levels.[2][][4] Its synthesis, a multi-step chemical process, can inadvertently generate process-related impurities and degradation products.[2][][5] One such potential impurity is 4-Deschloro-2-chlorobenzoyl Rebapimide , an analogue of the parent molecule. The structural similarity of this impurity to the API necessitates a thorough toxicological evaluation to ensure patient safety.

This technical guide provides an in-depth, scientifically grounded workflow for the in silico toxicological assessment of this compound. We will navigate the principles and practical applications of computational toxicology, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), particularly the M7 guideline on mutagenic impurities.[6][7][8][9] This document is intended to equip researchers, scientists, and drug development professionals with the expertise to conduct a self-validating, robust, and regulatory-compliant computational toxicity prediction.

Pillar I: The Scientific Rationale for In Silico Assessment

The traditional paradigm of toxicological assessment has heavily relied on animal testing. However, ethical considerations, cost, and time constraints have propelled the adoption of alternative methodologies. In silico toxicology, a cornerstone of modern drug development, utilizes computer-based models to predict the toxicological properties of chemical compounds.[10][11] This approach is not merely a screening tool but a powerful predictive science grounded in the principles of Quantitative Structure-Activity Relationships (QSAR).[12][13][14][15]

QSAR models are built upon the fundamental premise that the biological activity of a chemical is intrinsically linked to its molecular structure. By analyzing large datasets of chemicals with known toxicological profiles, these models can identify structural alerts—specific molecular substructures or motifs that are associated with a particular toxicological endpoint.

The ICH M7 guideline explicitly endorses the use of in silico methods for the initial assessment of mutagenic potential.[1][6][7] A key requirement of this guideline is the use of two complementary (Q)SAR methodologies: an expert rule-based system and a statistical-based system .[16][17][18][19] This dual-pronged approach provides a more comprehensive and reliable prediction by leveraging different predictive algorithms and underlying datasets.

-

Expert Rule-Based Systems (e.g., Derek Nexus®): These systems are built upon a knowledge base of established structure-activity relationships and toxicological mechanisms curated by human experts.[20] They provide transparent and interpretable predictions, often with a clear rationale for any identified structural alert.

-

Statistical-Based Systems (e.g., Sarah Nexus®): These models employ machine learning algorithms to statistically correlate structural fragments with mutagenicity data from large experimental datasets, such as the Ames test.[18] They excel at identifying novel patterns and relationships that may not be captured by expert-derived rules.

The convergence of predictions from these two distinct methodologies significantly enhances the confidence in the overall assessment.

Pillar II: A Validated Workflow for the In Silico Assessment of this compound

This section details a step-by-step protocol for conducting a comprehensive in silico toxicological assessment of this compound.

Step 1: Compound Identification and Structure Preparation

The initial and most critical step is the accurate representation of the molecule of interest.

-

Compound Name: this compound

-

SMILES: C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl[25]

The chemical structure must be accurately drawn and standardized (e.g., desalting, neutralizing) before being input into the prediction software.

Step 2: Selection of In Silico Toxicology Platforms

In accordance with ICH M7, we will employ two complementary systems:

-

Derek Nexus® (Lhasa Limited): An expert rule-based system for the prediction of a wide range of toxicological endpoints, including mutagenicity, carcinogenicity, and skin sensitization.[16][20]

-

Sarah Nexus® (Lhasa Limited): A statistical-based system specifically designed for the prediction of Ames mutagenicity.[16][18]

The combination of these two platforms provides a robust and regulatory-accepted approach to mutagenicity prediction.[18][19][26]

Step 3: Mutagenicity Prediction Workflow

The following diagram illustrates the logical workflow for the mutagenicity assessment of this compound.

Caption: Workflow for ICH M7 mutagenicity assessment.

Step 4: Execution of Predictions and Interpretation of Results

The standardized structure of this compound is submitted to both Derek Nexus® and Sarah Nexus®. The software will analyze the structure for any known structural alerts for mutagenicity.

Hypothetical Prediction Results:

For the purpose of this guide, let's assume the following hypothetical prediction outcomes.

| Prediction Platform | Methodology | Prediction | Rationale/Alert |

| Derek Nexus® | Expert Rule-Based | Negative | No structural alert for mutagenicity was fired. The molecule does not contain any substructures that are known to be associated with DNA reactivity based on the expert knowledge base. |

| Sarah Nexus® | Statistical-Based | Negative | The statistical model predicts the compound to be non-mutagenic in the Ames test. The structural fragments of the molecule are not statistically correlated with mutagenic activity in the training dataset. |

Interpretation:

Based on these hypothetical results, both the expert rule-based and statistical-based models predict that this compound is not mutagenic. The absence of any structural alerts from both complementary systems provides a high degree of confidence in this assessment.

Step 5: ICH M7 Classification

The ICH M7 guideline provides a classification system for impurities based on their mutagenic potential.[1][7]

-

Class 1: Known mutagenic carcinogens.

-

Class 2: Known mutagens with unknown carcinogenic potential.

-

Class 3: Compounds with a structural alert for mutagenicity, but with insufficient data to confirm.

-

Class 4: Compounds with a structural alert that are known to be non-mutagenic at the site of interest.

-

Class 5: Compounds with no structural alert for mutagenicity.

Based on our hypothetical negative predictions from both Derek Nexus® and Sarah Nexus®, This compound would be classified as an ICH M7 Class 5 impurity .

Step 6: Risk Characterization and Control Strategy

For a Class 5 impurity, the risk of mutagenicity is considered to be low. Therefore, the control of this impurity would typically fall under the purview of the ICH Q3A/B guidelines for non-mutagenic impurities. This generally involves controlling the impurity at or below the standard identification and qualification thresholds.

The following diagram illustrates the decision-making process for the control strategy.

Caption: Decision tree for impurity control strategy.

Pillar III: Broader Toxicological Endpoints and Future Perspectives

While mutagenicity is a primary concern, a comprehensive toxicological assessment should also consider other potential hazards. In silico platforms like Derek Nexus® can predict a range of other toxicological endpoints.

Extended In Silico Toxicity Profile (Hypothetical):

| Endpoint | Prediction | Confidence | Rationale |

| Carcinogenicity | Negative | High | No structural alerts for carcinogenicity were identified. |

| Skin Sensitization | Equivocal | Low | A minor structural feature may be associated with skin sensitization, but the evidence is weak. Further evaluation may be warranted if dermal exposure is a route of administration. |

| Hepatotoxicity | Negative | High | The molecule does not contain any structural features commonly associated with liver toxicity. |

| Teratogenicity | Negative | High | No structural alerts for developmental toxicity were identified. |

This broader toxicological profile provides a more complete picture of the potential risks associated with this compound.

Conclusion: A Proactive Approach to Drug Safety

The in silico toxicological assessment of pharmaceutical impurities is a powerful, predictive, and proactive approach to ensuring drug safety. By leveraging validated computational models in a scientifically sound and regulatory-compliant workflow, drug developers can make informed decisions early in the development process, thereby minimizing risks, reducing reliance on animal testing, and ultimately, protecting patient health. The framework presented in this guide for this compound serves as a robust template for the assessment of other potential impurities, reinforcing a commitment to quality and safety in the pharmaceutical industry.

References

-

ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline . European Medicines Agency (EMA). [Link]

-

Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity . JRC Publications Repository. [Link]

-

ICH M7: How to Manage Mutagenic Impurities Step by Step . GuideGxP. [Link]

-

ICH Guideline M7 on mutagenic impurities in pharmaceuticals . ResearchGate. [Link]

-

Rebamipide Impurities and Related Compound . Veeprho. [Link]

-

Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment . Syngene. [Link]

-

Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) . ICH. [Link]

-

ICH M7 Mutagenic Impurities Guidelines . Tox by Design. [Link]

-

Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks . PMC - NIH. [Link]

-

QSAR Model for Predicting Pesticide Aquatic Toxicity . ACS Publications. [Link]

-

In Silico Mutagenicity and Toxicology Predictions . PozeSCAF. [Link]

-

The predictivity of QSARs for toxicity: Recommendations for improving model performance . Liverpool John Moores University. [Link]

-

Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities . PubMed. [Link]

-

How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles . Lhasa Limited. [Link]

-

Everything You Need To Know About Sarah Nexus . Lhasa Limited. [Link]

-

In Silico Mutagenicity Assessment . Lhasa Limited. [Link]

-

Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities . PubMed. [Link]

-

Two QSAR models for predicting the toxicity of chemicals towards Tetrahymena pyriformis based on topological-norm descriptors and spatial-norm descriptors . Taylor & Francis Online. [Link]

-

In silico analysis using Derek and Sarah along with ICH M7 expert review accurately predicts Mutagenicity and Carcinogenicity of Nitrosamines . ResearchGate. [Link]

-

Preparation method of rebamipide bulk drug . Patsnap. [Link]

-

In Silico Toxicity Prediction . PozeSCAF. [Link]

-

In silico prediction of toxicity and its applications for chemicals at work . PMC - NIH. [Link]

-

Rebamipide-impurities . Pharmaffiliates. [Link]

-

Rebamipide . New Drug Approvals. [Link]

-

CAS No : 90098-06-9 | Product Name : this compound . Pharmaffiliates. [Link]

-

Rebamipide . PubChem - NIH. [Link]

-

Rebamipide . Wikipedia. [Link]

Sources

- 1. guidegxp.com [guidegxp.com]

- 2. veeprho.com [veeprho.com]

- 4. Rebamipide - Wikipedia [en.wikipedia.org]

- 5. Preparation method of rebamipide bulk drug - Eureka | Patsnap [eureka.patsnap.com]

- 6. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. database.ich.org [database.ich.org]

- 9. ICH M7 Mutagenic Impurities Guidelines | Tox by Design [toxby.design]

- 10. pozescaf.com [pozescaf.com]

- 11. In silico prediction of toxicity and its applications for chemicals at work - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. LJMU Research Online [researchonline.ljmu.ac.uk]

- 15. tandfonline.com [tandfonline.com]

- 16. Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment | Syngene [syngeneintl.com]

- 17. pozescaf.com [pozescaf.com]

- 18. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]

- 19. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 20. How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles | Lhasa Limited [lhasalimited.org]

- 21. biosynth.com [biosynth.com]

- 22. pharmaffiliates.com [pharmaffiliates.com]